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Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical data for 1,8-Dibromooctane and
its common alternatives, 1,6-Dibromohexane and 1,10-Dibromodecane. These a,w-
dibromoalkanes are versatile bifunctional building blocks in organic synthesis, crucial for
forming carbon-carbon and carbon-heteroatom bonds in the development of novel therapeutics
and functional materials. Accurate analytical characterization is paramount to ensure reaction
success and product purity. This document presents supporting analytical data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,
and Mass Spectrometry (MS) to facilitate informed decisions in experimental design and quality
control.

Comparative Analytical Data Overview

The following tables summarize the key physical and spectroscopic properties of 1,8-
Dibromooctane and its common alternatives. This data is essential for distinguishing between
these homologous compounds and verifying the purity of a sample.

Physical and Chemical Properties
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1,10-
Property 1,6-Dibromohexane 1,8-Dibromooctane .
Dibromodecane
CAS Number 629-03-8 4549-32-0 4101-68-2
Molecular Formula CeH12Br2 CsH16Br2 C1o0H20Br2

Molecular Weight (

243.97 272.02 300.07
g/mol)
Melting Point (°C) -2-25 12-16 25-27
Boiling Point (°C) 243 270 - 272 160 (at 15 mmHg)

'H NMR Spectral Data (CDCIs3)

Due to the symmetry of these molecules, the *H NMR spectra are relatively simple. The
protons on the carbons adjacent to the bromine atoms (a-protons) are the most deshielded and
appear furthest downfield.

1,10-
Assignment 1,6-Dibromohexane 1,8-Dibromooctane .

Dibromodecane
Br-CHz- (0-CHz) ** ~3.41 ppm (triplet)[1] ~3.40 ppm (triplet)[2] ~3.40 ppm (triplet)

Br-CH2-CH2- (B-CH2)

*%

~1.88 ppm (quintet)[1] ~1.86 ppm (quintet)[2]  ~1.85 ppm (quintet)

~1.50 ppm (multiplet) ~1.34 - 1.49 ppm ~1.29 - 1.43 ppm
[1] (multiplet)[2] (multiplet)

Internal CH:2

13C NMR Spectral Data (CDCIs)

Similar to the *H NMR, the 13C NMR spectra are characterized by the downfield shift of the
carbon atoms directly bonded to the electronegative bromine atoms.
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1,10-
Assignment 1,6-Dibromohexane 1,8-Dibromooctane .
Dibromodecane
Br-CHz- (0-C) ~33.8 ppm[3] ~33.9 ppm ~34.0 ppm[4]
Br-CH2-CH2- (B-C) ~32.6 ppm[3] ~32.8 ppm ~32.8 ppm[4]
~28.5,~29.2,~29.4
Internal CH2 ~27.9 ppm[3] ~28.2, ~28.8 ppm
ppm[4]
Analytical . . 1,10-
] 1,6-Dibromohexane 1,8-Dibromooctane ]
Technique Dibromodecane

FT-IR: C-H Stretch

(cm™)

2935, 2858

2930, 2855

2925, 2853[5]

FT-IR: C-Br Stretch

(cm™)

~645

~647

~648

MS (EI): Key

Fragments (m/z)

163/165 [M-Br]*, 83
[CeH11]*, 55 [CaH7]*

191/193 [M-Br]+, 111
[CsH1s]*, 55
[CaH7]1[6]

219/221 [M-Br]+, 139
[C10H19]*, 55
[CaHH[7]

Experimental Protocols

Detailed and consistent experimental protocols are vital for generating reproducible and
comparable analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 15-20 mg of the dibromoalkane sample for *H NMR (or 50-75 mg for 13C
NMR).

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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o Transfer the solution to a clean, dry 5 mm NMR tube.

o Data Acquisition:
o Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
o For 'H NMR, acquire at least 16 scans with a relaxation delay of 1 second.

o For 3C NMR, acquire at least 1024 scans with a relaxation delay of 2 seconds using a
proton-decoupled pulse program.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00
ppm.

o Integrate the peaks in the tH NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o As these compounds are liquids or low-melting solids at room temperature, prepare a thin
liquid film.

o Place one drop of the neat sample onto a clean, dry salt plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top to create a uniform thin film, ensuring no air
bubbles are trapped.

o Data Acquisition:

o Record a background spectrum of the empty spectrometer to subtract atmospheric CO:2
and water vapor contributions.

o Place the salt plate assembly into the sample holder of the FTIR spectrometer.
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o Collect the spectrum over a range of 4000-400 cm~* with a resolution of 4 cm~1, co-adding
at least 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

e Sample Introduction:

o For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile
solvent like dichloromethane or hexane.

o Injecta 1 pL aliquot into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

o Use a temperature program that starts at 50°C and ramps to 250°C at a rate of 10°C/min.
 lonization and Mass Analysis:

o Utilize Electron lonization (EIl) at a standard energy of 70 eV.

o Scan a mass range from m/z 40 to 400.

o The resulting mass spectrum will show the molecular ion (if stable enough to be observed)
and characteristic fragmentation patterns, including the isotopic pattern of bromine (7°Br
and 81Br in an approximate 1:1 ratio).

Analytical Workflow and Logic

The cross-validation of 1,8-Dibromooctane and its alternatives follows a logical progression of
analytical techniques to confirm identity, purity, and structure.
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Analytical Cross-Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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